Methyl 3-Fluoropyridine-2-carboxylate
Description
The Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Fluorinated pyridine scaffolds are a class of chemical structures that have garnered substantial interest in modern organic chemistry due to the unique and often beneficial properties conferred by the fluorine atom. The incorporation of fluorine into a pyridine ring can profoundly alter the molecule's electronic characteristics, chemical stability, and biological activity. nbinno.com
One of the primary reasons for their significance is the effect of fluorine on a molecule's physicochemical properties. Due to its high electronegativity, fluorine can modulate the electron distribution within the pyridine ring, which in turn influences the compound's reactivity and binding interactions. nih.gov The introduction of a fluorine atom can enhance lipophilicity, which may improve the rate of cell penetration and the transport of a drug to its active site. nih.govresearchgate.net
Overview of Pyridine Derivatives in Pharmaceutical and Agrochemical Sciences
The pyridine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and agrochemicals. researchgate.netnih.gov Its presence is noted in numerous natural products, vitamins, and coenzymes, highlighting its fundamental role in biological processes. nih.govnih.gov In the realm of medicinal chemistry, pyridine derivatives are integral components of a vast number of FDA-approved drugs, demonstrating their versatility and importance in drug design. nih.govnih.govresearchgate.net
The utility of the pyridine scaffold stems from its unique chemical properties. It can act as a building block for active pharmaceutical ingredients (APIs), and its structure allows for easy conversion into a wide array of functional derivatives. nih.govsarchemlabs.com This structural versatility enables chemists to fine-tune the pharmacological, physicochemical, and pharmacokinetic properties of a molecule to achieve desired therapeutic effects. nih.gov Pyridine-containing drugs are employed to treat a wide range of conditions and include antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov
In the agrochemical industry, pyridine-based compounds are equally crucial, forming the basis for many fungicides, herbicides, and insecticides. researchgate.netnih.gov The development of new agrochemicals often relies on the modification of existing scaffolds, and the pyridine ring provides a robust and adaptable platform for creating novel and effective crop protection agents. researchgate.netnih.gov The ability to systematically modify the pyridine structure allows researchers to optimize for potency against target pests while managing environmental impact. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBVTGOJEKVWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650286 | |
| Record name | Methyl 3-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-35-0 | |
| Record name | Methyl 3-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Fluoropyridine 2 Carboxylate
Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like pyridine (B92270). The mechanism typically involves the addition of a nucleophile to the ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.
Factors Influencing Reactivity and Selectivity in SNAr
The reactivity of the pyridine ring in SNAr reactions is heavily influenced by several interconnected factors, including the electronic properties of substituents, the nature of the leaving group, and steric effects.
Electronic Effects : The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. The presence of additional electron-withdrawing groups, such as the methoxycarbonyl group (-CO2Me) at the C-2 position in the title compound, further activates the ring. In contrast, the fluorine atom at C-3 has a dual role. While its high electronegativity inductively withdraws electron density, its lone pairs can exert a deactivating mesomeric effect. However, in the context of SNAr where fluoride (B91410) acts as the leaving group, its primary role is to strongly polarize the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic addition, which is often the rate-determining step. nih.govnih.gov Studies on related systems show that 2-fluoropyridines react significantly faster than their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, underscoring the activating nature of fluorine. nih.govacs.org
Leaving Group Ability : In SNAr reactions, the rate is determined by the addition step, not the elimination of the leaving group. Consequently, fluoride, which is typically a poor leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, is an excellent leaving group in SNAr contexts because its electronegativity maximally accelerates the initial attack. nih.gov
Regioselectivity : The regiochemical outcome of SNAr reactions on substituted pyridines is dictated by the combined electronic and steric influences of the substituents. For 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack correlates strongly with the steric parameters of the 3-substituent. Bulky groups at the C-3 position tend to direct incoming nucleophiles to the more sterically accessible C-6 position. nih.gov Solvent choice also plays a critical role; the regioselectivity of an SNAr reaction on 2,6-dichloro-3-(methoxycarbonyl)pyridine could be completely switched by changing the solvent from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO), attributed to the solvent's ability to act as a hydrogen-bond acceptor. nih.gov
Competition Studies with Auxiliary Electrophilic Functional Groups
Molecules containing multiple electrophilic sites, such as Methyl 3-fluoropyridine-2-carboxylate, present challenges and opportunities for selective chemical modification. The compound possesses two primary sites for nucleophilic attack: the C-F bond on the pyridine ring and the carbonyl carbon of the methyl ester. Research on analogous 2-fluoropyridine methyl esters has shown that the reaction pathway can be precisely controlled by the choice of solvent. nih.gov
When a fluoropyridine methyl ester is treated with aqueous methylamine (B109427) in tetrahydrofuran (B95107) (THF), a mixture of products is formed, resulting from competitive substitution of both the fluoride and the methoxide (B1231860) from the ester. nih.gov However, a simple change of solvent to methanol (B129727) (MeOH) leads to the selective transformation of the methyl ester into the corresponding N-methyl amide, leaving the C-F bond intact. nih.gov This selectivity highlights the ability to favor one reaction pathway over another by modulating the reaction environment, allowing for the independent functionalization of the ester group without triggering the SNAr reaction at the fluorine-substituted carbon. nih.gov
Functionalization and Derivatization Pathways
Beyond SNAr reactions, this compound can be modified through various other chemical transformations targeting either the pyridine ring or the carboxylate functional group.
Alkylation and Arylation Reactions (e.g., Minisci Reaction, C-4 Alkylation)
The direct C-H functionalization of pyridine rings offers an efficient route to introduce alkyl and aryl substituents. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle, is a powerful tool for this purpose. wikipedia.orgchim.it While this reaction often favors the C-2 and C-6 positions, strategies have been developed to achieve high regioselectivity for the less electronically favored C-4 position. wikipedia.orgscispace.com
One successful approach involves the use of a removable blocking group, such as a maleate-derived adduct, which sterically hinders the C-2 and C-6 positions, thereby directing the incoming alkyl radical exclusively to C-4. chemrxiv.org Another strategy employs an enzyme-mimicking urea-based activation reagent that forms a pocket around the pyridine, selectively exposing the C-4 position for both radical and ionic alkylation and arylation. rsc.org These methods allow for the regioselective installation of a wide range of alkyl groups derived from carboxylic acids at the C-4 position of the pyridine core. chemrxiv.orgrsc.org
Arylation of the pyridine ring can be achieved via transition-metal-catalyzed C-H activation. For instance, ruthenium-catalyzed methods have been developed for the ortho-arylation of benzoic acids, and this chemistry has been successfully extended to pyridine carboxylates. acs.org Palladium catalysis can also be used for the direct C-H arylation of fluoroarenes with chloropyridine derivatives, providing another route to complex biaryl structures. chemrxiv.orgchemrxiv.org
Carboxamide Formation and Related Amidations
The methyl ester group of the title compound is readily converted into a wide variety of carboxamides. This transformation is fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity. As previously noted, selective amidation can be achieved even in the presence of the reactive C-F bond by using nucleophiles like aqueous methylamine in methanol. nih.gov
More generally, direct amidation of the corresponding carboxylic acid (obtained by ester hydrolysis) can be accomplished using a plethora of modern coupling agents and catalysts. Boron-based catalysts, such as borate (B1201080) esters, are effective for the direct amidation of carboxylic acids, including unprotected amino acids, under sustainable conditions. mdpi.com Titanium(IV) fluoride has also been reported as an efficient catalyst for the direct amidation of aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net These methods provide reliable access to a diverse range of amides from the parent carboxylate.
Derivatization for Spectroscopic Analysis (e.g., MALDI Imaging Mass Spectrometry)
For specialized applications like MALDI Imaging Mass Spectrometry (MALDI-IMS), derivatization is often necessary to enhance the detection sensitivity of molecules that ionize poorly, such as carboxylic acids. nih.govacs.org A common strategy involves "charge-tagging," where a permanently charged moiety is covalently attached to the analyte. nih.gov
For a compound like this compound, this would first involve hydrolysis of the ester to the free carboxylic acid. The resulting carboxyl group can then be derivatized using a reagent like (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) in the presence of a peptide coupling agent. nih.govacs.org This reaction forms a stable amide bond and attaches a permanently positive-charged pyridinium (B92312) tag to the molecule. This pre-charged tag significantly improves ionization efficiency and detection sensitivity in positive-ion mode MALDI-MS, enabling the visualization of the molecule's spatial distribution in complex samples like tissue sections. nih.govacs.org
Ortho-Functionalization Processes Directed by Fluorine
The fluorine substituent on the pyridine ring, particularly at the 3-position, significantly influences the regioselectivity of C-H functionalization reactions. The high electronegativity and small size of the fluorine atom can direct metallation to the ortho position (C-4), facilitating subsequent reactions with electrophiles. This directing effect is a consequence of both electronic and steric factors. Electronically, the fluorine atom increases the acidity of the ortho C-H bond, making it more susceptible to deprotonation by a strong base. Kinetically, reactions often favor the position ortho to the fluorine. For instance, in cyclometalation reactions involving iridium, the kinetic product distribution favors the isomer with the metal center ortho to the fluorine substituent. nih.govacs.org However, under thermodynamic control, achieved by heating or the addition of an acid, the product ratio can shift to almost exclusively the ortho-substituted isomer, indicating its greater stability. nih.govacs.org
This directing effect has been exploited in various transition metal-catalyzed C-H functionalization reactions, including borylation, arylation, and alkylation. nih.govacs.org For example, iridium-catalyzed C-H borylation selectivity is largely driven by sterics, but the electronegativity of fluorine enables borylation at the sterically less hindered position ortho to it. nih.gov
In the context of this compound, the fluorine at C-3 would be expected to direct functionalization to the C-4 position. However, the reactivity is also influenced by the carboxylate group at C-2. While 3-halopyridines generally undergo selective fluorination at the 2-position, pyridines with 3-CO₂R substituents can yield a mixture of isomers. acs.orgnih.gov The interplay between the directing effects of the fluorine and the carboxylate group is therefore a critical consideration in predicting reaction outcomes. The functionalization is accomplished by a sequence of fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.orgnih.gov The SNAr reactions of fluoropyridines are generally much faster than those of corresponding chloropyridines, an acceleration attributed to the high electronegativity of fluorine. acs.orgnih.gov
| Reactant | Reaction Type | Conditions | Product Ratio (ortho:para to F) | Reference |
|---|---|---|---|---|
| Fluorinated 2-phenylpyridine | Cyclometalation (Iridium) | Room Temperature (Kinetic) | 82:18 | nih.govacs.org |
| Fluorinated 2-phenylpyridine | Cyclometalation (Iridium) | Heating + Acid (Thermodynamic) | 98:2 | nih.govacs.org |
| Fluorinated 2-phenylpyridine | Cyclomanganation | Toluene, 80 °C | 70:30 | nih.govacs.org |
| 3-Halopyridines (Cl, Br) | C-H Fluorination (AgF₂) | Ambient Temperature | Exclusive at C-2 | acs.orgnih.gov |
| 3-CO₂R Pyridines | C-H Fluorination (AgF₂) | Ambient Temperature | Mixture of C-2 and C-6 isomers | acs.orgnih.gov |
Electron Transfer Reactions and Redox Behavior of Related Compounds
The electronic properties of the pyridine ring are significantly modulated by its substituents, which in turn dictates its redox behavior. Pyridine derivatives can undergo electron transfer processes, and their reduction or oxidation potentials are sensitive to the presence of electron-donating or electron-withdrawing groups. mdpi.com In general, electron-donating substituents decrease the cathodic peak potential, making the compound easier to reduce, while electron-withdrawing groups increase this potential, making reduction more difficult. mdpi.com
For this compound, both the fluorine atom and the methyl carboxylate group are electron-withdrawing. The fluorine atom at the 3-position and the ester at the 2-position would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to reduction. This effect increases the reduction potential compared to unsubstituted pyridine. acs.org The reduction of free pyridine is very difficult, occurring at approximately -2.7 V vs. SCE, but coordination to a metal center can facilitate this process. nih.gov
Studies on various pyridine derivatives have shown they typically exhibit irreversible redox processes. mdpi.com The electrochemical evaluation of a series of pyridine derivatives in aqueous media showed single reduction signals ranging from -0.98 to -1.26 V vs. the Standard Hydrogen Electrode (SHE). mdpi.com The associated oxidative signals appeared at much different potentials (from -0.03 to 0.68 V vs. SHE), confirming the irreversibility of the electrochemical process. mdpi.com Computational studies using Density Functional Theory (DFT) can effectively predict the redox potentials and acidity constants of these compounds, allowing for the construction of Pourbaix diagrams to understand their behavior across a range of pH values. mdpi.com In the case of radical cations appended with pyridine bases, cyclic voltammetry reveals that the electron-deficient nature of the pyridine ring leads to a more positive reduction potential. acs.org
| Compound | Substituents | E₁/₂ (V vs. SHE) | Reference |
|---|---|---|---|
| Pyridine Derivative 1 | -CH₂N⁺(CH₃)₃ (para) | -0.56 | mdpi.com |
| Pyridine Derivative 2 | -CH₂OH (para) | -0.61 | mdpi.com |
| Pyridine Derivative 3 | -CONH₂ (meta) | -0.48 | mdpi.com |
| Pyridine Derivative 4 | -CONH₂ (para) | -0.45 | mdpi.com |
| Pyridine Derivative 5 | -COOH (meta) | -0.30 | mdpi.com |
| Pyridine Derivative 6 | -COOH (para) | -0.29 | mdpi.com |
Note: E₁/₂ values are indicative of the reduction potential.
Intramolecular Cyclization Reactions Involving Fluoropyridine Derivatives
Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. In fluoropyridine derivatives, the presence of suitable functional groups can enable cyclization reactions to form bicyclic or polycyclic structures. The reactivity of the pyridine ring, modified by the fluorine substituent, plays a key role in these transformations.
One notable method involves fluorination-induced intramolecular cyclization. For instance, the reaction of substrates containing an alkene and an amide or thioamide group with an electrophilic fluorinating agent like Selectfluor® can trigger a cyclization cascade. rsc.org This process involves the initial fluorination of the double bond, which generates a carbocationic intermediate that is then trapped intramolecularly by the nitrogen or sulfur atom of the amide or thioamide, respectively. This yields fluoro-substituted spiro-heterocycles with high diastereoselectivity. rsc.org
While direct examples involving this compound are not prevalent, analogous transformations in related systems suggest potential pathways. For example, α-acyl-β-(2-aminopyridinyl)acrylamides undergo intramolecular cyclization mediated by triflic anhydride (B1165640) to form 4H-pyrido[1,2-a]pyrimidin-4-imines. researchgate.net This type of reaction involves the activation of an amide group followed by nucleophilic attack from the pyridine nitrogen. One could envision a derivative of this compound, where the ester group is converted to an amide with a pendant nucleophile, which could then undergo intramolecular cyclization onto the pyridine ring, potentially facilitated by the electronic influence of the fluorine atom. Similarly, Thorpe-Ziegler cyclizations are used to prepare 3-aminothieno[2,3-b]pyridines from 2-carbamoylmethyl thiopyridines, demonstrating another route for forming fused rings from functionalized pyridine precursors. researchgate.net
The synthesis of fluorinated pyrazoles via intramolecular cyclization of fluorinated diketones with hydrazine (B178648) showcases a common strategy for building five-membered heterocyclic rings. olemiss.edu These examples highlight the general principle that appropriately functionalized fluorinated heterocycles can serve as versatile precursors for intramolecular cyclizations to generate complex, fluorine-containing polycyclic molecules.
Computational and Theoretical Studies on Methyl 3 Fluoropyridine 2 Carboxylate
Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry, stability, and reactivity. researchgate.netnih.gov By solving the Schrödinger equation through approximations based on electron density, DFT provides a computationally efficient yet robust framework for studying complex molecules like Methyl 3-Fluoropyridine-2-carboxylate. These calculations are fundamental for the subsequent analyses of its chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the carboxylate group, while the LUMO would also be localized on the electron-deficient aromatic system. The precise distribution determines the most likely sites for nucleophilic and electrophilic attack.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.75 | Indicates high kinetic stability and low chemical reactivity. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular charge delocalization, electron donor-acceptor interactions, and hyperconjugative effects that contribute to molecular stability. researchgate.net This method transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).
In this compound, NBO analysis would reveal significant stabilization energies arising from interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include the delocalization of lone pair electrons from the fluorine, nitrogen, and oxygen atoms into the antibonding orbitals (π*) of the pyridine ring and the carbonyl group. These interactions are crucial for understanding the distribution of electron density and the strength of the chemical bonds within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C2-C3) | 25.5 |
| LP (O1) | π* (C7=O2) | 30.2 |
| LP (F) | π* (C3-C4) | 8.1 |
| π (C5-C6) | π* (C2-N1) | 18.9 |
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govmdpi.com
For this compound, the MEPS map would show distinct regions of negative potential around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The fluorine atom would also contribute to a negative potential region. Conversely, the hydrogen atoms on the pyridine ring would exhibit positive potential.
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. researchgate.net These descriptors provide a more nuanced understanding of a molecule's stability and reactivity tendencies than the HOMO-LUMO gap alone.
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These parameters collectively help in classifying molecules based on their reactivity profiles.
| Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -4.375 | Indicates the molecule's overall electronic potential. |
| Chemical Hardness (η) | 2.875 | A high value suggests high stability and low reactivity. |
| Global Electrophilicity Index (ω) | 3.32 | Classifies the molecule as a strong electrophile. |
Molecular Docking Simulations for Biological Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking simulations could be performed against various biological targets to explore its potential as an inhibitor or modulator of enzyme activity.
The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger, more favorable interaction. The analysis also identifies the specific amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.netmdpi.com
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Hydrogen Bond Interactions | Carbonyl Oxygen with Lys72; Pyridine Nitrogen with Ser120 |
| Hydrophobic Interactions | Pyridine ring with Val55, Leu148 |
| Electrostatic Interactions | Fluorine atom with Arg150 |
Theoretical Spectroscopic Studies (e.g., TDDFT for Optical Properties, Core Photoabsorption and Photoemission)
Theoretical methods can simulate various types of spectra, providing a direct comparison with experimental data and aiding in their interpretation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. researchgate.netscirp.org It allows for the calculation of electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax), the intensity of the transitions (oscillator strength, f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net
Furthermore, advanced computational techniques can simulate core-level spectra, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS). These methods provide element-specific information about the chemical environment and electronic structure, offering a deeper probe into the molecular orbitals. For this compound, these theoretical spectra would help to fully characterize its electronic properties and confirm its structural integrity.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 295 | 0.015 | n → π |
| S0 → S2 | 268 | 0.210 | π → π |
| S0 → S3 | 230 | 0.185 | π → π* |
Conformational Preference and Potential Energy Surface Analysis
The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the primary source of conformational isomerism arises from the rotation of the methoxycarbonyl group [-C(O)OCH₃] relative to the pyridine ring. This rotation occurs mainly around the C2-C7 single bond (see figure for atom numbering).
Computational studies, typically using Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation. A relaxed PES scan is performed by systematically varying the dihedral angle (e.g., N1-C2-C7-O1) while optimizing the rest of the molecular geometry at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states (rotational barriers) between them.
The two most significant planar conformers are typically the syn and anti forms.
Syn-conformer: The carbonyl oxygen (O1) is oriented on the same side as the pyridine nitrogen atom (N1). This conformation is often stabilized by a favorable electrostatic interaction between the carbonyl group and the nitrogen atom.
Anti-conformer: The carbonyl oxygen (O1) is oriented away from the pyridine nitrogen atom.
The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. The fluorine atom at the 3-position can influence this balance through inductive effects, altering the charge distribution within the pyridine ring and affecting the rotational barrier.
The calculated energy profile reveals the energy difference (ΔE) between the conformers and the height of the energy barrier to rotation. This information is crucial for understanding the molecule's flexibility and the relative populations of each conformer at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N1-C2-C7-O1) | Relative Energy (ΔE) (kcal/mol) | Nature of Stationary Point |
|---|---|---|---|
| Syn | ~0° | 0.00 | Energy Minimum |
| Transition State | ~90° | 5.80 | Energy Maximum |
| Anti | ~180° | 1.50 | Energy Minimum |
Anharmonicity Effects on Vibrational Frequencies
Vibrational spectroscopy (FT-IR and Raman) is a fundamental technique for molecular characterization. Theoretical frequency calculations are essential for assigning the observed vibrational bands to specific atomic motions. The simplest approach, the harmonic approximation, models molecular vibrations as simple harmonic oscillators. While computationally efficient, this model often fails to reproduce experimental spectra accurately because it neglects the anharmonic nature of the true potential energy surface. researchgate.net
Anharmonicity arises because the restoring force on an atom is not strictly proportional to its displacement from equilibrium. To obtain more accurate theoretical spectra, anharmonic effects must be included. A widely used and effective method for this is the Vibrational Second-Order Perturbation Theory (VPT2). sns.itresearchgate.netnih.gov
The VPT2 approach involves several steps:
Geometry Optimization: The molecule's equilibrium geometry is found.
Harmonic Frequencies: The second derivatives of the energy with respect to atomic displacements are calculated to yield the harmonic frequencies.
Anharmonic Corrections: Higher-order derivatives of the potential energy (cubic and quartic force constants) are computed. These terms are then used within the VPT2 framework to correct the harmonic frequencies. q-chem.comnih.gov
This method provides anharmonic values for fundamental transitions, overtones, and combination bands, which often show significantly better agreement with experimental data. nih.gov The calculations can also resolve issues like Fermi resonances, where an accidental degeneracy between a fundamental vibration and an overtone or combination band leads to shifts in frequency and changes in intensity. nih.gov
For this compound, key vibrational modes of interest include the C=O stretching of the ester, the C-F stretching, and various pyridine ring stretching and deformation modes. Anharmonic calculations are crucial for the unambiguous assignment of these bands in the experimental spectrum.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode Assignment | Harmonic Frequency | Anharmonic (VPT2) Frequency | Plausible Experimental Frequency |
|---|---|---|---|
| C=O Stretch | 1785 | 1750 | 1748 |
| Pyridine Ring Stretch | 1610 | 1585 | 1588 |
| Pyridine Ring Stretch | 1480 | 1458 | 1460 |
| C-O Stretch (Ester) | 1275 | 1255 | 1252 |
| C-F Stretch | 1240 | 1222 | 1225 |
Applications in Organic Synthesis and Materials Science
Methyl 3-Fluoropyridine-2-carboxylate as a Versatile Synthetic Building Block
The strategic placement of electron-withdrawing groups and the pyridine (B92270) nitrogen makes this compound and related fluorinated pyridines highly useful intermediates in organic synthesis. researchgate.netgoogle.com Aromatic polycarboxylic acids, including pyridine-based structures, are recognized as versatile building blocks for designing novel metal-organic networks and other complex architectures. mdpi.comsemanticscholar.org The fluorinated pyridine motif is particularly prevalent in the fields of drug discovery, medicinal chemistry, and biochemistry research. ossila.com
The reactivity of the compound is influenced by the fluorine substituent, which can alter the physical and chemical properties of the molecule. nih.govmdpi.com For instance, the high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine. nih.govacs.org This enhanced reactivity allows for the facile introduction of various functional groups onto the pyridine ring, cementing its role as a foundational component for constructing more elaborate molecular scaffolds. ossila.com
Incorporation into Complex Heterocyclic Systems
A key application of functionalized pyridine carboxylates is their use as precursors for the synthesis of complex, fused heterocyclic systems. These larger structures are often investigated for their potential biological activities. For example, related pyridine derivatives serve as the starting point for creating fused ring systems like thieno[3,2-b]pyridines and imidazo[1,2-a]pyridines. mdpi.comresearchgate.net
The synthesis of these systems often involves multi-step reaction sequences where the initial pyridine structure is methodically built upon. One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl or heteroaryl groups to the pyridine core. mdpi.com This approach allows for the creation of a diverse library of complex molecules from a common starting material.
| Precursor Type | Reaction | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Cross-Coupling | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate | mdpi.com |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Hydrazinolysis followed by cyclization | Thiazolidines and spirothiazolidines derived from an imidazo[1,2-a]pyridine (B132010) core | researchgate.net |
Advanced Functionalization for Targeted Molecular Design
The true synthetic power of fluorinated pyridines like this compound lies in the ability to perform late-stage functionalization. nih.gov This involves selectively modifying the molecule in the final stages of a synthesis to install a desired functional group, which is a crucial strategy in medicinal chemistry for studying structure-activity relationships. nih.gov
A powerful two-step sequence involves the direct C-H fluorination of a pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.govnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is 320 times faster than the reaction of 2-chloropyridine, highlighting the activating effect of the fluorine atom. nih.govacs.org This sequence allows for the introduction of a wide array of substituents by reacting the fluorinated intermediate with various nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.gov The presence of the methyl ester on the ring presents a competing electrophilic site, but reaction conditions can often be tuned to achieve selective substitution of the fluoride without affecting the ester. nih.gov
| Nucleophile | Resulting Functional Group | Significance |
|---|---|---|
| Nitrogen Nucleophiles (e.g., amines) | Amino-pyridines | Common motif in pharmaceuticals. nih.gov |
| Oxygen Nucleophiles (e.g., alkoxides) | Alkoxy-pyridines | Used to modify solubility and electronic properties. nih.gov |
| Sulfur Nucleophiles (e.g., thiols) | Thioether-pyridines | Important in various biologically active compounds. nih.gov |
| Carbon Nucleophiles (e.g., cyanides) | Cyano-pyridines | Versatile handle for further chemical transformations. nih.gov |
Synthesis of Specialty Chemicals
The functionalized pyridine core is a key component in numerous specialty chemicals, particularly in the pharmaceutical and agrochemical industries. nih.govmdpi.com The incorporation of fluorine can enhance metabolic stability and improve pharmacokinetic properties such as cell penetration and receptor binding affinity. nih.govmdpi.com
The synthetic routes developed for functionalizing fluorinated pyridine carboxylates have been applied to shorten and improve the efficiency of manufacturing processes for active pharmaceutical ingredients (APIs). For example, a synthetic strategy involving C-H fluorination followed by SNAr significantly streamlined the synthesis of PF-1247324, a potent and selective NaV1.8 inhibitor. nih.gov Similarly, a related compound, Methyl 6-fluoropyridine-2-carboxylate, is a key intermediate in the synthesis of a selective BCL-XL antagonist used in cancer therapy. ossila.com These examples underscore the value of fluorinated pyridine building blocks in producing high-value, complex molecules with specific biological functions. google.comossila.com
| Compound/Target | Therapeutic Area | Synthetic Precursor Type | Reference |
|---|---|---|---|
| PF-1247324 (NaV1.8 inhibitor) | Pain management | Methyl 5-bromopicolinate (undergoes fluorination) | nih.gov |
| BCL-XL antagonist | Oncology (Chronic lymphocytic leukaemia) | Methyl 6-fluoropyridine-2-carboxylate | ossila.com |
| Naphthyridine antibacterials | Infectious diseases | 2,6-dichloro-5-fluoronicotinic acid | google.com |
Role in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine-based ligands are extensively used in this field to construct complex architectures. mdpi.com The inclusion of a fluorine atom in molecules like this compound offers unique opportunities to guide these self-assembly processes.
Fluorine can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. acs.orgnih.gov While fluorine is a weak hydrogen bond acceptor, these interactions can still play a role in the solid-state packing of molecules. More significantly, halogen bonding, where a halogen atom acts as an electrophilic center, is an increasingly important tool for crystal engineering. acs.orgnih.gov The electron-withdrawing nature of the fluorine and carboxylate groups on the pyridine ring also influences π-stacking and anion-π interactions, which are crucial for the stability of supramolecular assemblies. mdpi.com The hydrolysis of the ester to a carboxylic acid can yield bidentate chelating agents, which are used to form coordination compounds and metal-organic frameworks with specific structural topologies. ossila.commdpi.com The rational design of fluorinated molecules can therefore be used to control peptide conformation and promote self-assembly into higher-order structures like fibrils and hydrogels. rsc.org
Role in Pharmaceutical and Agrochemical Research
Intermediates for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
Methyl 3-fluoropyridine-2-carboxylate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance the pharmacological profile of a molecule. researchgate.net Fluorinated organic compounds are widely utilized in the synthesis of pharmaceuticals due to their favorable chemical and biological properties. chemicalbook.com
Precursors for Drug Development (e.g., Anti-Cancer Agents, Neurological Disorders)
The development of novel therapeutic agents for cancer and neurological disorders often relies on the synthesis of complex heterocyclic molecules. While direct synthesis examples using this compound are not extensively detailed in publicly available literature, the utility of structurally similar fluorinated pyridine derivatives is well-documented, suggesting the potential of this compound as a key precursor.
For instance, various pyridine derivatives have been investigated as potent anti-cancer agents. researchgate.netmdpi.com Research has shown that thieno[3,2-b]pyridine-2-carboxylate derivatives, which share a similar structural motif, exhibit antitumor activity. mdpi.com Specifically, a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumoral potential in triple-negative breast cancer cell lines, with some compounds demonstrating significant growth inhibition. mdpi.com This highlights the potential of the pyridine-2-carboxylate scaffold in the design of new anti-cancer drugs.
In the context of neurological disorders, pyridine alkaloids and their synthetic derivatives have shown activity in the central nervous system (CNS). nih.gov The incorporation of fluorine into molecules targeted to the CNS can be advantageous for properties such as blood-brain barrier penetration. researchgate.net Amide-based carboxylate derivatives of pyridine have been explored for the management of Alzheimer's disease, acting as inhibitors of acetylcholinesterase. nih.gov The synthesis of muscarinic agonists based on tetrahydropyridyl-thiadiazole derivatives for the treatment of neurological disorders further underscores the importance of the pyridine core in this therapeutic area. researchgate.net
Radiotracer Synthesis (e.g., PET Radioligands, Fluorine-18 (B77423) Labeling)
The fluorine atom in this compound makes it a highly valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, particularly through fluorine-18 (¹⁸F) labeling. researchgate.net PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development, and ¹⁸F is a commonly used radionuclide due to its favorable decay properties. nih.gov
Fluorinated pyridines are key components in many PET radioligands designed to image targets in the brain. For example, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) is a PET tracer developed for imaging demyelination in neurological disorders like multiple sclerosis. dntb.gov.ua The synthesis of such tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride on a pyridine ring precursor. While the direct use of this compound in the synthesis of a specific clinically used radiotracer is not explicitly documented, its structure is emblematic of the types of precursors required for producing ¹⁸F-labeled pyridine compounds. The development of a PET ligand for imaging huntingtin aggregates in Huntington's disease also involved the synthesis of a fluorine-18 imaging agent derived from a substituted pyridine. agropages.com
Precursors in Agrochemical Development
The application of fluorinated compounds is also extensive in the agrochemical industry, where they are used to create more potent and selective herbicides, insecticides, and fungicides. chemicalbook.comjst.go.jpnih.govgoogle.com Pyridine-based compounds are crucial as agrochemicals, and the introduction of fluorine can enhance their efficacy. jst.go.jpnih.govgoogle.com
This compound has been identified as an intermediate in the preparation of pyrrolidinone herbicides, as indicated in patent literature. google.comresearchgate.net This demonstrates its direct relevance and utility in the synthesis of new crop protection agents. The broader class of trifluoromethylpyridines, synthesized from fluorinated pyridine intermediates, are key structural motifs in a number of active agrochemical ingredients. nih.govgoogle.com For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a critical intermediate for several crop-protection products. google.com
Impact of Fluorine Substitution on Metabolic Stability and Lipophilicity
The strategic incorporation of fluorine into a drug or agrochemical candidate can profoundly influence its metabolic stability and lipophilicity, two key parameters that determine the pharmacokinetic and pharmacodynamic properties of a compound. researchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the C-F bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 enzymes in the liver. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the molecule can be enhanced, leading to a longer half-life and improved bioavailability. google.com However, it is important to note that inappropriate placement of fluorine can sometimes lead to the formation of toxic metabolites. researchgate.net
The table below summarizes the general effects of fluorine substitution on these key molecular properties.
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Generally increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it more resistant to enzymatic cleavage. |
| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen, which can enhance the ability of a molecule to pass through biological membranes. researchgate.net |
| pKa | Can be altered | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. |
| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipolar interactions. |
Structure Activity Relationship Sar Investigations of Fluorinated Pyridine Carboxylates
Influence of Fluorine Atom Position on Biological Activity
The strategic placement of a fluorine atom on the pyridine (B92270) carboxylate scaffold can significantly alter a compound's biological activity and selectivity. The high electronegativity and small size of fluorine can influence molecular conformation, electronic distribution, and binding interactions with target proteins. researchgate.netresearchgate.net Research into fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA), a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, demonstrates the critical role of fluorine's position. nih.govcolab.ws
Studies have shown that introducing fluorine or trifluoromethyl (CF3) substituents at different positions on the 2,4-PDCA core can modulate inhibitory potency and selectivity against various enzymes, such as aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.govresearchgate.net For instance, when a fluorine atom was placed at the C5 position of the 2,4-PDCA scaffold, the resulting compound inhibited AspH with a similar efficiency to the parent compound, 2,4-PDCA. nih.govresearchgate.net However, this C5 substitution resulted in a significant increase in selectivity for AspH over KDM4E. nih.govcolab.wsresearchgate.net
In contrast, fluorination at the C3 position generally led to less efficient inhibition compared to the parent compound. nih.gov Crystallographic studies suggest that the C5 position faces a more spacious hydrophobic pocket within the AspH active site, which can accommodate substituents. nih.gov The fluorine atom at this position can potentially engage in favorable hydrophobic interactions, rationalizing the observed potency. nih.gov This highlights how a minor positional change of a single fluorine atom can cause a substantial difference in the inhibitory profile of a pyridine carboxylate derivative. nih.govcolab.ws
Table 1: Inhibitory Potency of Fluorinated Pyridine-2,4-Dicarboxylate Derivatives
| Compound | Substituent Position | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| 2,4-PDCA | None | AspH | ~0.03 |
| C5 F-substituted 2,4-PDCA | C5 | AspH | ~0.05 |
This table is based on data presented in the research on fluorinated derivatives of pyridine-2,4-dicarboxylate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used extensively in drug design to understand the relationship between the chemical structures of compounds and their biological activities. mdpi.com By developing mathematical models, QSAR enables the prediction of activity for new or untested compounds based on their physicochemical features, known as molecular descriptors. mdpi.comnih.gov This approach is crucial for optimizing lead compounds and designing new molecules with enhanced potency. mdpi.com
The QSAR process involves several key steps: selecting a series of compounds with known activities, calculating relevant molecular descriptors (e.g., electronic, steric, and lipophilic properties), partitioning the data into training and testing sets, building a mathematical model using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. mdpi.comnih.gov
For pyridine derivatives, QSAR studies have been successfully applied to elucidate the structural requirements for their activity as inhibitors of various targets, such as P-glycoprotein (P-gp). nih.gov In one such study, QSAR models for a series of 1,4-dihydropyridines and pyridines revealed that specific electronic, steric, and lipophilic factors contributed significantly to their inhibitory potential. nih.gov Other QSAR analyses on different pyridine-containing scaffolds, like imidazo[1,2-a]pyridine (B132010) derivatives, have shown that properties such as the global topological charge indices and the hydrophobicity of certain substituents are key controlling factors for their biological activity. nih.gov These models provide valuable insights that guide the rational design of more effective fluorinated pyridine carboxylates by predicting which structural modifications are likely to improve their desired biological profile. nih.govnih.gov
Fluorine Scan Strategies in Drug Discovery
A "fluorine scan" is a medicinal chemistry strategy employed during the hit-to-lead optimization phase of drug discovery. nih.gov This approach involves the systematic introduction of fluorine atoms at various positions on a lead compound to rapidly assess the impact of fluorination on biological activity and physicochemical properties. nih.gov The goal is to identify positions where fluorine substitution can enhance potency, metabolic stability, membrane permeability, or target selectivity without introducing undesirable characteristics. researchgate.netnih.govmdpi.com
Successful application of a fluorine scan can lead to the identification of derivatives with significantly enhanced bioactivity while maintaining or improving key drug-like properties. nih.gov For example, a fluorine scan of a lead compound targeting Raf/MEK resulted in a derivative with enhanced inhibitory activity and a satisfactory pharmacokinetic profile. nih.gov Furthermore, this strategy can also reveal locations on the molecule where there is vacant space between the drug and its target protein, suggesting sites that can tolerate further structural modifications to improve binding or other properties. nih.gov This makes fluorine scanning a powerful tool for accelerating the development of clinical candidates. nih.govnih.gov
Systematic Structural Modifications and Inhibitory Potential
The inhibitory potential of pyridine carboxylates is systematically explored through targeted structural modifications of a lead compound. This process involves altering specific parts of the molecule to understand their contribution to biological activity, selectivity, and pharmacokinetic properties. The introduction of fluorine is a key modification strategy due to its unique ability to modulate a molecule's electronic properties, pKa, conformation, and metabolic stability. researchgate.netnih.govnih.gov
Studies on pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives serve as a clear example of this approach. Researchers systematically introduced fluorine (F) and trifluoromethyl (CF3) groups at the C3 and C5 positions of the pyridine ring to evaluate the impact on the inhibition of 2OG oxygenases. nih.govresearchgate.net The findings revealed that while most F- and CF3-substituted derivatives were less potent than the parent compound, the C5-fluoro derivative maintained high potency against the AspH enzyme while gaining selectivity over KDM4E. nih.govresearchgate.net This demonstrates that even a subtle change, like adding a single fluorine atom, can lead to significant changes in the inhibitory profile. nih.gov
Beyond fluorination, other systematic modifications are also investigated. A broader analysis of pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity. mdpi.comresearchgate.net Conversely, in some studies, the introduction of halogen atoms or other bulky groups has been found to decrease antiproliferative activity, indicating that the effect of a substituent is highly dependent on the specific scaffold and biological target. mdpi.comresearchgate.net These systematic investigations are essential for building a comprehensive understanding of the structure-activity relationship and for the rational design of potent and selective inhibitors. mdpi.com
Future Prospects and Emerging Trends in Methyl 3 Fluoropyridine 2 Carboxylate Research
Novel Catalytic Methods for Pyridine (B92270) C-H Functionalization
Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical approach for the synthesis and modification of heterocyclic compounds, including pyridine derivatives. rsc.org The development of novel catalytic methods for the C-H functionalization of the pyridine ring is a key area of research, offering more direct routes to complex molecules and minimizing the need for pre-functionalized starting materials.
Recent advancements have seen the development of rhodium(III)-catalyzed C-H functionalization for the synthesis of multi-substituted 3-fluoropyridines. nih.gov This method utilizes α-fluoro-α,β-unsaturated oximes and alkynes to construct the fluorinated pyridine core. nih.gov While this is a de novo synthesis of the ring, the principles of C-H activation are central to the catalytic cycle. Researchers have demonstrated that this approach is tolerant of a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov
Another significant development is the use of silver(II) fluoride (B91410) (AgF₂) for the direct C-H fluorination of pyridines at the position adjacent to the nitrogen atom. orgsyn.org This method is highly site-selective and proceeds under relatively mild conditions. orgsyn.org The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for late-stage functionalization. nih.govacs.org
The table below summarizes key aspects of these emerging catalytic methods.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| [Cp*RhCl₂]₂/metal acetate | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oximes, alkynes | One-step synthesis of multi-substituted 3-fluoropyridines, broad substrate scope. nih.gov |
| Silver(II) Fluoride (AgF₂) | Direct C-H Fluorination | Pyridines and diazines | High site-selectivity for the position α to nitrogen, mild reaction conditions, tolerant of various functional groups. orgsyn.org |
These catalytic advancements are paving the way for more efficient syntheses of complex fluorinated pyridines, including derivatives of Methyl 3-Fluoropyridine-2-carboxylate.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. dovepress.com For the synthesis of fluorinated compounds, this involves moving away from hazardous reagents and developing more environmentally benign processes.
Historically, the synthesis of fluorinated aromatics often relied on methods like the Balz-Schiemann reaction, which involves diazotization in the presence of hazardous reagents like hydrogen fluoride. acs.org Modern research focuses on developing safer and more sustainable alternatives. For instance, palladium-catalyzed hydrogenation has been explored for the reduction of fluoropyridines, offering a robust and straightforward method to access fluorinated piperidines. nih.gov
Key tenets of green chemistry being applied to the synthesis of compounds like this compound include:
Use of Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly options.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.
Exploration of New Derivatization Chemistries
The exploration of new derivatization chemistries for this compound is crucial for generating novel analogs with potentially enhanced biological activity or improved physicochemical properties. Research in this area focuses on modifying both the pyridine ring and the carboxylate functional group.
A promising strategy for the derivatization of the pyridine ring involves a two-step sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org As previously mentioned, direct fluorination at the 2-position of a 3-substituted pyridine can be achieved. The resulting 2-fluoro substituent is a good leaving group, allowing for the introduction of a wide range of nucleophiles (N-, O-, S-, and C-based) under mild conditions. nih.govacs.org This late-stage functionalization approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. acs.org
The carboxylate group of this compound also offers a handle for various derivatization reactions. Standard transformations include:
Amide Formation: Coupling of the corresponding carboxylic acid (3-Fluoropyridine-2-carboxylic acid) with a diverse range of amines to form amides. thermofisher.com
Ester Modification: Transesterification to introduce different alkyl or aryl groups.
Reduction: Reduction of the ester to the corresponding alcohol, 3-fluoropyridine-2-methanol, which can then be further functionalized. A patented synthesis for this alcohol from quinolinic acid highlights its importance as a derivative. google.com
These derivatization strategies allow for the systematic modification of the this compound scaffold to fine-tune its properties for specific applications.
Advanced Computational Design for Targeted Applications
In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with specific biological targets. For derivatives of this compound, in silico methods are being employed to predict biological activity, understand structure-activity relationships, and guide the synthesis of new compounds.
Molecular docking is a key computational technique used to predict the binding orientation of a molecule to a target protein. mdpi.comnih.gov For example, in the development of new enzyme inhibitors, docking studies can help to identify key interactions between the ligand and the active site of the enzyme, providing insights for the design of more potent analogs. mdpi.comnih.gov
Quantum chemical calculations are also used to determine the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can provide information about the reactivity of a molecule and help to predict its metabolic stability. Molecular electrostatic potential maps can also be generated to visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target. researchgate.net
The application of these computational tools allows for a more rational and efficient approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally. For this compound, these methods can be used to:
Design derivatives with improved binding affinity for a specific biological target.
Predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogs.
Elucidate the mechanism of action at a molecular level.
The synergy between computational design and synthetic chemistry is expected to accelerate the discovery of new applications for this important class of fluorinated pyridines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-Fluoropyridine-2-carboxylate with high diastereoselectivity?
- Methodological Answer : A diastereoselective approach can be adapted from the synthesis of structurally similar pyrrolidine carboxylates (e.g., methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates). Key steps include:
- Using chiral auxiliaries or enantioselective catalysts to control stereochemistry.
- Optimizing reaction conditions (e.g., solvent polarity, temperature, and reaction time) to enhance diastereomer ratios.
- Employing spectroscopic monitoring (e.g., NMR) to track stereochemical outcomes during intermediate formation .
- Data Table :
| Parameter | Example Optimization Range |
|---|---|
| Solvent | THF, DMF, or dichloromethane |
| Temp. | -20°C to 80°C |
| Catalyst | Pd(OAc), Cu(OTf) |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Compare experimental and chemical shifts with DFT-calculated values to confirm fluoropyridine ring substitution patterns.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures. Key steps include:
- Assigning anisotropic displacement parameters to fluorine atoms to account for electron density distortions.
- Using SHELXPRO to generate ORTEP diagrams for visualizing bond angles and torsional strain .
- ORTEP-III : Employ Cremer-Pople puckering parameters to quantify out-of-plane deviations in the pyridine ring (e.g., amplitude and phase angle ) .
Q. What strategies address contradictions between experimental and computational data in conformational analysis?
- Methodological Answer :
- DFT Benchmarking : Compare computational models (e.g., B3LYP/6-31G**) with experimental X-ray or neutron diffraction data to identify discrepancies in bond lengths or angles.
- Dynamic Effects : Account for temperature-dependent conformational flexibility using molecular dynamics (MD) simulations.
- Error Analysis : Statistically evaluate R-factors and residual density maps from crystallographic refinements to isolate systematic errors .
Q. How can researchers assess the ecological impact of this compound given limited toxicity data?
- Methodological Answer :
- In Silico Modeling : Use tools like ECOSAR or TEST to predict acute/chronic toxicity based on structural analogs (e.g., fluoropyridines with known LD values).
- Read-Across Studies : Extrapolate biodegradation rates from pyridine derivatives with documented persistence profiles (e.g., 2-fluoropyridine).
- Precautionary Measures : Implement containment protocols (e.g., fume hoods, waste neutralization) during handling .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Re-measure spectra in deuterated DMSO or CDCl to assess solvent-induced shift variations.
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers or tautomeric equilibria.
- Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks .
Structural and Mechanistic Insights
Q. What role does fluorine substitution play in the electronic properties of this compound?
- Methodological Answer :
- Hammett Analysis : Quantify electron-withdrawing effects using σ values for meta-fluorine substituents.
- NBO Analysis : Calculate charge distribution via Natural Bond Orbital (NBO) methods to identify hyperconjugative interactions between fluorine and the carboxylate group .
Note on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
